molecular formula C20H19FN2OS2 B11688690 (5Z)-3-[4-(diethylamino)phenyl]-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[4-(diethylamino)phenyl]-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11688690
M. Wt: 386.5 g/mol
InChI Key: LQDCBGOSIZRUIV-AQTBWJFISA-N
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Description

(5Z)-3-[4-(diethylamino)phenyl]-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound with a complex structure. It belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazolidinone ring, a diethylamino group, and a fluorobenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[4-(diethylamino)phenyl]-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 4-fluorobenzylidene thiazolidinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[4-(diethylamino)phenyl]-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(5Z)-3-[4-(diethylamino)phenyl]-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (5Z)-3-[4-(diethylamino)phenyl]-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Benzylidene Derivatives: Compounds with a benzylidene moiety.

    Diethylamino Substituted Compounds: Compounds with a diethylamino group.

Uniqueness

(5Z)-3-[4-(diethylamino)phenyl]-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the diethylamino group, fluorobenzylidene moiety, and thiazolidinone ring makes it distinct from other similar compounds and contributes to its diverse applications in scientific research.

Properties

Molecular Formula

C20H19FN2OS2

Molecular Weight

386.5 g/mol

IUPAC Name

(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19FN2OS2/c1-3-22(4-2)16-9-11-17(12-10-16)23-19(24)18(26-20(23)25)13-14-5-7-15(21)8-6-14/h5-13H,3-4H2,1-2H3/b18-13-

InChI Key

LQDCBGOSIZRUIV-AQTBWJFISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

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